molecular formula C8H5N3OS B2790844 Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol CAS No. 1023814-45-0

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol

Cat. No.: B2790844
CAS No.: 1023814-45-0
M. Wt: 191.21
InChI Key: IWIXTZQBCXYDRG-UHFFFAOYSA-N
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Description

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of a larger class of fused heterocycles that exhibit significant biological activity. These compounds are of great interest in various fields, including medicinal chemistry, due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol can be achieved through several methods. One common approach involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . Another efficient method utilizes a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides, with CuCl2·2H2O as a catalyst in water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be scaled up for industrial applications. The use of catalysts and environmentally friendly solvents like water makes these methods suitable for large-scale production.

Mechanism of Action

The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antifungal activity may result from the inhibition of fungal enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .

Comparison with Similar Compounds

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its diverse biological activities and the potential for modification to enhance its therapeutic properties.

Properties

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3]benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-5-1-2-6-7(3-5)13-8-10-9-4-11(6)8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIXTZQBCXYDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC3=NN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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